molecular formula C12H13N5O3 B2733607 N4-(2-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine CAS No. 450345-10-5

N4-(2-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine

Cat. No. B2733607
CAS RN: 450345-10-5
M. Wt: 275.268
InChI Key: XNLBZNJMZLLDSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, a reaction of 3-(2-ethoxyphenyl)-substituted chalcone with aminoazoles was studied. The nature of aza groups in aminoazoles was found to affect the regioselectivity of β-amination in the course of the formation of isomeric pyrazolo[3,4-b]pyridine, azolo[1,5-a]- and [4,3-a]-pyrimidine systems .


Chemical Reactions Analysis

The oxidation reactions of similar compounds, such as 4,7- and 6,7-dihydroazolo[1,5-a]pyrimidines with bromine, have been studied. The effects of ethoxyphenyl substituent and azole ring on the reaction kinetics were demonstrated .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of pyrimidine derivatives has shown a range of biological activities, especially in antiviral applications. For instance, 2,4-diamino-6-hydroxypyrimidines substituted at position 5 exhibited marked inhibition of retrovirus replication in cell culture, demonstrating potential as antiretroviral agents. These compounds' synthesis involved alkylation and cyclization processes to yield derivatives with poor to significant antiviral activity against various DNA and retroviruses, suggesting their utility in developing new antiretroviral drugs (Hocková et al., 2003).

Nitration and Rearrangement Reactions

Research into the nitration of pyridine-N-oxide derivatives, including those with ethoxy groups, has provided insights into the directive influence of the N-oxide group during such chemical reactions. This study highlights how nitro-groups are introduced into specific positions of the pyrimidine ring, unaffected by the presence of ethoxy or other substituents, indicating a pathway for synthesizing nitro-substituted pyrimidines for further applications (Hertog et al., 2010).

Molecular and Supramolecular Structures

Investigations into the molecular and supramolecular structures of symmetrically disubstituted 2-aminopyrimidines, including those with nitroso substituents, reveal significant electronic polarization and charge-assisted hydrogen bonding. These structural analyses are crucial for understanding the compounds' physical and chemical properties, guiding their application in designing materials with specific intermolecular interaction patterns (Quesada et al., 2004).

Antifolate Activity Against Pathogens

Nonclassical 2,4-diamino-5-aryl-6-ethylpyrimidines have been studied for their activity as inhibitors of dihydrofolate reductase from pathogens like Pneumocystis carinii and Toxoplasma gondii, showing potential as antitumor agents. These studies are indicative of the therapeutic potential of pyrimidine derivatives in treating infections and cancer, emphasizing the importance of structural modification in enhancing biological activity (Robson et al., 1997).

Crystallographic Studies

Crystallographic studies of calcium channel antagonists based on dihydropyridine structures have been conducted to understand their interaction with biological targets. The analysis of compounds like nimodipine reveals their conformation and structural relationships with biological activity, providing a basis for designing more effective therapeutic agents (Wang et al., 1989).

properties

IUPAC Name

4-N-(2-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c1-2-20-9-6-4-3-5-8(9)16-12-10(17(18)19)11(13)14-7-15-12/h3-7H,2H2,1H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLBZNJMZLLDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-(2-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine

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